5-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
3-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a pyrazole ring substituted with an ethoxyphenyl group and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the ethoxyphenyl group.
Substitution with Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with a thiophen-2-ylmethyl halide under basic conditions.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the substituted pyrazole with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit activity against various biological targets.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics, such as in the development of organic semiconductors.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can act as a bioisostere for other pharmacophores, allowing it to engage in hydrogen bonding and π-π interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as dithieno[3,2-b:2′,3′-d]thiophene (DTT) share the thiophene ring structure and are used in organic electronics.
Pyrazole Derivatives: Compounds like 1-phenyl-3-(2-thienyl)-1H-pyrazole are structurally similar and have been studied for their biological activities.
Uniqueness
The uniqueness of 3-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE lies in its combination of the ethoxyphenyl, thiophen-2-ylmethyl, and pyrazole moieties. This unique structure may confer distinct electronic properties and biological activities, making it a valuable compound for further research.
Properties
Molecular Formula |
C17H17N3O2S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O2S/c1-2-22-13-7-5-12(6-8-13)15-10-16(20-19-15)17(21)18-11-14-4-3-9-23-14/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
VKQTUSZRNWEYNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
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